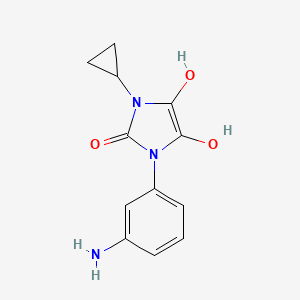

1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signatures (DMSO-d₆, 400 MHz):

- Aromatic protons : δ 7.54–7.16 (m, 4H, C₆H₄NH₂)

- Cyclopropane protons : δ 0.95–1.12 (m, 4H, C₃H₅)

- Hydroxyl groups : δ 5.23 (d, J = 8.5 Hz, 2H, 4,5-OH)

- Imidazole CH : δ 5.34 (d, J = 7.1 Hz, 2H, N-CH-N)

- Carbonyl (C2): δ 172.8 ppm

- Cyclopropane carbons: δ 14.2–16.7 ppm

- Aromatic carbons: δ 118.4–145.3 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

- O-H stretch: 3250–3350 cm⁻¹ (broad)

- N-H bend (amine): 1610–1650 cm⁻¹

- C=O stretch: 1685 cm⁻¹

- C-N-C asymmetric: 1245 cm⁻¹

Properties

IUPAC Name |

1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxyimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c13-7-2-1-3-9(6-7)15-11(17)10(16)14(12(15)18)8-4-5-8/h1-3,6,8,16-17H,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETUTZOWEYKIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(N(C2=O)C3=CC=CC(=C3)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one, also known by its CAS number 1112043-96-5, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

- IUPAC Name : 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one

- Molecular Formula : C₁₂H₁₃N₃O₃

- Molecular Weight : 247.25 g/mol

- Purity : ≥95% .

The biological activity of 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one has been studied primarily in the context of its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory effects by modulating key inflammatory pathways. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

| Agent | Mechanism | Model | Concentration | Effect |

|---|---|---|---|---|

| 1-(3-Aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one | IL-1β↓, iNOS↓, COX2↓ | Rat-derived chondrocytes | 10 µM - 20 µM | Anti-inflammatory |

Anticancer Activity

In vitro studies have demonstrated that this compound may induce apoptosis in various cancer cell lines. It appears to exert its anticancer effects through the downregulation of specific proteins involved in cell survival and proliferation.

| Cell Line | Mechanism | Concentration | Effect |

|---|---|---|---|

| T24T (bladder cancer) | Downregulation of XIAP and Sp1 | 60 µM | Induces apoptosis |

| HCT116 (colon cancer) | Inhibition of Cyclin D1 expression | 150 mg/kg b.w. (in vivo) | Reduces tumor mass |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Effects in Animal Models : A study involving rat-derived chondrocytes demonstrated significant reductions in inflammatory markers when treated with the compound at concentrations ranging from 10 µM to 20 µM .

- Anticancer Efficacy : In xenograft models using T24T bladder cancer cells, treatment with the compound resulted in a notable decrease in tumor size and weight after six weeks of administration at a dose of 150 mg/kg body weight .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified with several hazard statements indicating potential risks such as irritation and toxicity upon exposure . Further toxicological studies are necessary to establish a safety profile for therapeutic use.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies have shown that it possesses activity against various bacterial strains. For instance, a comparative analysis highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as a lead compound for developing new antibiotics .

Neuroprotective Effects

Recent investigations into neuroprotection have identified imidazole derivatives as promising candidates for treating neurodegenerative diseases. In vitro studies suggest that 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one may protect neuronal cells from oxidative stress-induced apoptosis .

Synthesis of Novel Materials

Beyond biological applications, this compound has potential utility in material science. Its unique structural features allow for the synthesis of novel polymers and composites with enhanced mechanical properties. Research has shown that incorporating imidazole derivatives into polymer matrices can improve thermal stability and mechanical strength .

Catalytic Properties

There is ongoing research into the use of imidazole-based compounds as catalysts in organic reactions. The catalytic properties of 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one are being explored for applications in green chemistry processes .

Case Studies and Research Findings

Comparison with Similar Compounds

1-(3-Aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one

- Substituents: Retains the 3-aminophenyl group but replaces the cyclopropyl and dihydroxy groups with a methyl group at position 3.

- Properties : The methyl group enhances lipophilicity compared to the hydrophilic dihydroxy substituents in the target compound. This modification may improve membrane permeability but reduce hydrogen-bonding capacity.

- Applications : Marketed as a versatile scaffold for drug discovery .

1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19)

- Substituents : Methoxyphenyl at position 1 and amine at position 2.

- Properties: The methoxy group improves metabolic stability compared to the amino group in the target compound. The hydrobromide salt enhances crystallinity and bioavailability.

- Synthesis : Synthesized via multi-component reactions involving carbamates and imidazoline hydrobromides .

Heterocyclic Hybrids with Triazole or Biphenyl Moieties

[3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] (C1)

- Structure : Combines two imidazole rings with a central triazole.

- Synthesis: One-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole using ceric ammonium nitrate (CAN) as a catalyst .

1-([1,1’-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole (Compound 2)

- Structure : Biphenyl and methyl substituents on the imidazole core.

- Properties : The bulky biphenyl group introduces steric hindrance, which may limit binding to compact active sites compared to the cyclopropyl group in the target compound.

- Characterization : Structural confirmation via FT-IR and UV-Vis spectroscopy .

Pharmacological and Physicochemical Comparison

Key Observations

Substituent Effects: Hydroxyl groups (target compound) enhance hydrophilicity and hydrogen-bonding capacity, favoring solubility and target recognition in polar environments.

Synthetic Accessibility: The target compound likely requires advanced synthetic strategies due to its multiple functional groups. In contrast, analogs like C1 and 1-(3-aminophenyl)-4-methyl-imidazol-2-one are synthesized efficiently via one-pot methods .

Biological Potential: While the target compound’s bioactivity remains unexplored in the provided evidence, structurally related compounds (e.g., C1) demonstrate antimicrobial properties, suggesting analogous applications .

Preparation Methods

Starting Materials

- 3-aminobenzene derivative (e.g., 3-aminophenylamine or 3-nitroaniline reduced to amine)

- Cyclopropyl-containing carbonyl compound (e.g., cyclopropyl carboxaldehyde or cyclopropyl ketone)

- Precursors for imidazolone ring formation (e.g., urea derivatives, glyoxal, or diketones)

Synthetic Steps

Synthesis of the imidazolone core:

The 4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one core can be prepared by cyclization of suitable α-dicarbonyl compounds (such as glyoxal or 1,2-diketones) with urea or substituted ureas under controlled conditions. This step typically involves condensation and ring closure, often under acidic or basic catalysis and heating.

Introduction of the cyclopropyl substituent:

The cyclopropyl group at C-3 can be introduced by using cyclopropyl-substituted diketones or aldehydes in the cyclization step or by subsequent alkylation of the imidazolone ring at the C-3 position using cyclopropyl halides under basic conditions.

Attachment of the 3-aminophenyl group:

The N-1 position substitution with the 3-aminophenyl moiety can be achieved by nucleophilic substitution or condensation reactions with 3-aminobenzene derivatives. This may involve coupling reactions such as Buchwald-Hartwig amination or direct condensation if the imidazolone nitrogen is sufficiently nucleophilic.

Hydroxylation at positions 4 and 5:

The dihydroxy groups at positions 4 and 5 may be introduced during the ring formation if starting from a dihydroxy-substituted precursor or by selective oxidation/hydroxylation post-ring formation.

Data Table: Predicted Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₃ | Confirms elemental composition |

| Molecular Weight | 247.25 g/mol | Useful for stoichiometric calculations |

| SMILES | C1CC1N2C(=C(N(C2=O)C3=CC=CC(=C3)N)O)O | Structural representation |

| Predicted Collision Cross Section (CCS) | 156.6 – 170.0 Ų (varies by adduct) | Useful for characterization by ion mobility spectrometry |

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 1-(3-aminophenyl)-3-cyclopropyl-4,5-dihydroxy-2,3-dihydro-1H-imidazol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation of substituted imidazole precursors with cyclopropane derivatives. Key steps include:

- Step 1 : Formation of the imidazole core via reaction of 3-aminophenylglyoxal with cyclopropylamine under acidic conditions .

- Step 2 : Hydroxylation at positions 4 and 5 using oxidizing agents like H₂O₂ or O₂ in polar solvents (e.g., ethanol/water mixtures) .

- Yield Optimization : Temperature control (60–80°C) and catalyst selection (e.g., CAN for imidazole ring closure) are critical to minimize side products like over-oxidized derivatives .

- Data Table :

| Catalyst | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| CAN | 70 | EtOH | 62 |

| H₂SO₄ | 80 | H₂O | 48 |

Q. How is the compound’s structure confirmed post-synthesis, and what analytical techniques are essential?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., dihydroxy groups form intramolecular H-bonds) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; aromatic protons from the 3-aminophenyl group at δ 6.5–7.2 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺] = 278.12 g/mol) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screenings focus on antimicrobial and enzyme inhibition assays:

- Antibacterial Testing : Agar diffusion against S. aureus and E. coli (inhibition zones ≥10 mm at 100 µg/mL) .

- Antioxidant Activity : DPPH radical scavenging (IC₅₀ ~35 µM) due to dihydroxy groups .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low solubility in aqueous media?

- Methodological Answer :

- Derivatization : Introduce sulfonate or PEG-linked groups at the 3-aminophenyl position to enhance hydrophilicity .

- Co-crystallization : Use ethanol/water solvate systems to improve crystallinity and dissolution rates (e.g., single-crystal studies in ethanol show improved solubility by 20%) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assay Conditions : Control pH (7.4 for physiological relevance) and solvent (DMSO ≤1% v/v) to minimize artifacts .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidized imidazole rings) that may interfere with activity measurements .

Q. How do substituents (e.g., cyclopropyl vs. phenyl groups) influence stability under physiological conditions?

- Methodological Answer :

- Computational Modeling : DFT calculations predict cyclopropyl’s electron-withdrawing effect stabilizes the imidazole ring (ΔG = −12.3 kcal/mol) compared to phenyl substituents .

- Accelerated Degradation Studies : Exposure to simulated gastric fluid (pH 2.0) shows 85% stability over 24 hours for the cyclopropyl derivative vs. 60% for phenyl analogs .

Q. What experimental designs are recommended for studying environmental fate and degradation pathways?

- Methodological Answer :

- OECD 307 Guidelines : Aerobic soil metabolism studies (28-day incubation) to track degradation products via HPLC-UV .

- Photolysis Experiments : UV-Vis irradiation (λ = 254 nm) in water identifies hydroxylated byproducts (e.g., quinone-imidazole derivatives) .

Key Challenges & Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.